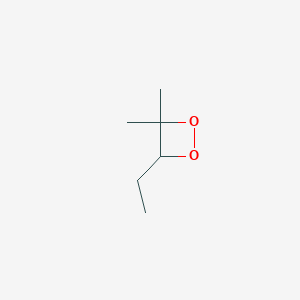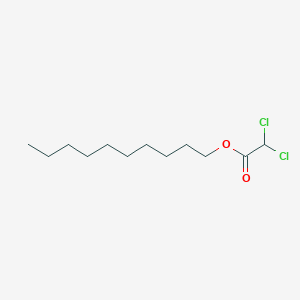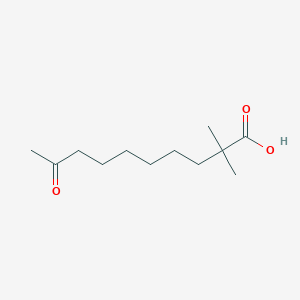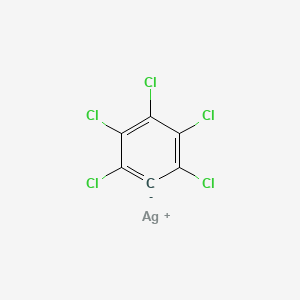![molecular formula C9H7Br2F2NO3 B14423797 Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-91-2](/img/structure/B14423797.png)
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is an organic compound characterized by the presence of bromine, fluorine, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The difluoromethoxy group is introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.
Applications De Recherche Scientifique
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with target molecules. The carbamate group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar in structure but lacks the difluoromethoxy group.
3,5-Dibromo-4-methylaniline: Contains bromine atoms but differs in the functional groups attached to the aromatic ring.
Uniqueness
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84970-91-2 |
|---|---|
Formule moléculaire |
C9H7Br2F2NO3 |
Poids moléculaire |
374.96 g/mol |
Nom IUPAC |
methyl N-[3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C9H7Br2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15) |
Clé InChI |
OUUDSCXFSMIZJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)

![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
